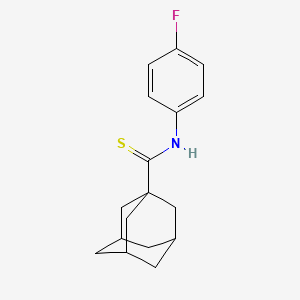
6-amino-5-bromo-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-アミノ-5-ブロモ-1-(4-フルオロフェニル)ピリミジン-2,4(1H,3H)-ジオンは、ピリミジンファミリーに属する複素環式有機化合物です。ピリミジンはピリジンと類似した芳香族複素環式化合物であり、幅広い生物活性で知られています。
2. 製法
合成経路と反応条件
6-アミノ-5-ブロモ-1-(4-フルオロフェニル)ピリミジン-2,4(1H,3H)-ジオンの合成は、通常、複数段階の有機反応を伴います。一般的な方法は、適切な前駆体を制御された条件下で環化させることです。例えば、4-フルオロフェニル置換尿素と臭素化マロノニトリルから始めると、求核置換、環化、アミノ化を含む一連のステップを経て反応が進行する可能性があります。
工業的生産方法
この化合物の工業的生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、合成経路の最適化が必要になる可能性があります。これには、触媒の使用、反応条件の高スループットスクリーニング、連続フロー化学技術が含まれる場合があります。
3. 化学反応解析
反応の種類
酸化: この化合物は酸化反応を起こし、N-酸化物またはその他の酸化された誘導体の形成につながる可能性があります。
還元: 還元反応は、臭素またはフッ素置換基の修飾に使用でき、脱ハロゲン化生成物につながる可能性があります。
置換: アミノ基とハロゲン基により、この化合物は求核芳香族置換などのさまざまな置換反応を受けやすくなります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、m-クロロ過安息香酸などがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: 水素化ナトリウム、炭酸カリウム、またはその他の強塩基などの試薬は、置換反応を促進する可能性があります。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はN-酸化物を生成する可能性がありますが、置換はハロゲン原子の代わりにさまざまな官能基を導入する可能性があります。
4. 科学研究への応用
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造により、新しい化学反応と経路を探求することができます。
生物学
生物学的研究では、この化合物の誘導体を、酵素阻害剤または受容体リガンドとしての可能性について調査できます。フルオロフェニル基の存在は、生物学的標的との潜在的な相互作用を示唆しています。
医学
医薬品化学への応用には、新しい医薬品の開発が含まれる場合があります。この化合物の構造は、特定の生物学的標的に対するその活性または選択性を強化するために改変できます。
産業
産業セクターでは、この化合物は、その独特の化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-bromo-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a 4-fluorophenyl-substituted urea and a brominated malononitrile, the reaction can proceed through a series of steps involving nucleophilic substitution, cyclization, and amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromine or fluorine substituents, potentially leading to dehalogenated products.
Substitution: The amino and halogen groups make the compound amenable to various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride, potassium carbonate, or other strong bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups in place of the halogen atoms.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or receptor ligands. The presence of the fluorophenyl group suggests potential interactions with biological targets.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals. The compound’s structure could be modified to enhance its activity or selectivity against specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
この化合物の作用機序は、その特定の用途によって異なります。生物学的コンテキストでは、酵素または受容体と相互作用し、その活性を変化させる可能性があります。関与する分子標的と経路は、実験的研究によって特定する必要があります。
6. 類似の化合物との比較
類似の化合物
5-ブロモ-2,4-ジオキソ-1,2,3,4-テトラヒドロピリミジン: 類似の核構造ですが、アミノ基とフルオロフェニル基がありません。
6-アミノ-1-(4-フルオロフェニル)ピリミジン-2,4(1H,3H)-ジオン: 類似の構造ですが、臭素置換基がありません。
独自性
6-アミノ-5-ブロモ-1-(4-フルオロフェニル)ピリミジン-2,4(1H,3H)-ジオンに臭素基とフルオロフェニル基の両方が存在することは、この化合物をユニークなものにします。これらの置換基は、化合物の反応性と他の分子との相互作用に大きく影響を与え、ユニークな特性と用途につながる可能性があります。
類似化合物との比較
Similar Compounds
5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Similar core structure but lacks the amino and fluorophenyl groups.
6-amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but without the bromine substituent.
Uniqueness
The presence of both the bromine and fluorophenyl groups in 6-amino-5-bromo-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione makes it unique. These substituents can significantly influence the compound’s reactivity and interactions with other molecules, potentially leading to unique properties and applications.
特性
分子式 |
C10H7BrFN3O2 |
|---|---|
分子量 |
300.08 g/mol |
IUPAC名 |
6-amino-5-bromo-1-(4-fluorophenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7BrFN3O2/c11-7-8(13)15(10(17)14-9(7)16)6-3-1-5(12)2-4-6/h1-4H,13H2,(H,14,16,17) |
InChIキー |
KAIRVJFUFXBNAY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)Br)N)F |
溶解性 |
25.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridinecarbonitrile, 2-[[(3,4-dihydro-4-oxo-2-quinazolinyl)methyl]thio]-4,6-dimethyl-](/img/structure/B11073749.png)

![N-(phenylcarbamoyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11073757.png)
![ethyl (2E)-3-[(7-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]but-2-enoate](/img/structure/B11073764.png)
![Ethanol, 1-(2-methyl-2H-tetrazol-5-yl)-2-[(thiophen-2-ylmethyl)amino]-](/img/structure/B11073766.png)
![N-(2-Methoxydibenzo[B,D]furan-3-YL)-N'-[4-(morpholinosulfonyl)phenyl]thiourea](/img/structure/B11073767.png)
![1-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-3-(4-methoxyphenyl)urea](/img/structure/B11073772.png)

![3-{[(4-Methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B11073794.png)
![5-(3-Chlorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11073799.png)
![3-[4-(Cyclopentyloxy)phenyl]-3-[(phenylacetyl)amino]propanoic acid](/img/structure/B11073810.png)
![2-(4-methoxyphenyl)-N'-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B11073816.png)

![3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B11073821.png)
